Product packaging for 4-Amino-3-fluorobiphenyl(Cat. No.:CAS No. 76302-56-2)

4-Amino-3-fluorobiphenyl

Cat. No.: B2838383
CAS No.: 76302-56-2
M. Wt: 187.217
InChI Key: XZXOKGACURMTIN-UHFFFAOYSA-N
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Description

Significance of Fluorine Atom Incorporation in Organic Molecules for Advanced Research Design

The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties. nih.govacs.org Key effects include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the molecule's stability and prolonging its biological half-life. bohrium.commdpi.combenthamscience.comnih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. tandfonline.combohrium.comnih.gov This can enhance the potency and selectivity of a drug candidate.

Lipophilicity and Bioavailability: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and distribution within the body. mdpi.comnih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state, solubility, and pharmacokinetic properties. bohrium.com

These modifications are crucial in drug discovery, allowing chemists to fine-tune the properties of lead compounds to create more effective and stable pharmaceuticals. benthamscience.com

Overview of Biphenyl (B1667301) Derivatives in Contemporary Synthetic Chemistry

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in organic chemistry. nih.gov Biphenyl derivatives are integral components in a vast array of applications, including pharmaceuticals, agrochemicals, liquid crystals, and polymers. wikipedia.orgrsc.orgarabjchem.org

The synthesis of substituted biphenyls has been extensively developed, with several powerful cross-coupling reactions becoming standard methods in modern organic chemistry. rsc.org These include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile and widely used methods for forming carbon-carbon bonds to create biphenyl structures. wikipedia.orgrsc.orgbiosynce.com

Ullmann Reaction: A classic method that involves the copper-catalyzed coupling of two aryl halides. wikipedia.orgarabjchem.org

Other Cross-Coupling Reactions: Methods such as Negishi, Stille, and Hiyama couplings also provide effective routes to biphenyl derivatives. rsc.org

The utility of biphenyl derivatives is vast. In materials science, their rigid structure is exploited in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org In medicinal chemistry, the biphenyl motif is found in numerous drugs, acting as a key structural element for interaction with biological targets. nih.govwikipedia.org

Positioning of 4-Amino-3-fluorobiphenyl within the Landscape of Fluorinated Biphenyl Research

This compound is a specific example that embodies the principles discussed in the preceding sections. It combines the biphenyl framework with two key functional groups: an amino group (-NH2) and a fluorine atom. This particular arrangement of substituents makes it a valuable building block in synthetic and medicinal chemistry.

The presence of the fluorine atom ortho to the amino group on one phenyl ring, and the amino group itself, provides multiple sites for further chemical modification. The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a suitably substituted fluorinated aryl halide or boronic acid is coupled with an appropriate aniline (B41778) derivative. rsc.org For instance, the synthesis of fluorinated aminobiphenyl derivatives can be achieved by reacting a fluorinated phenylboronic acid with a chloroaniline in the presence of a palladium catalyst. rsc.org

Fluorinated biphenyls are recognized for their chemical stability, rigidity, and electron-poor nature, making them suitable for various applications, including the development of organic semiconductors and polymers. rsc.org The amino group adds another layer of functionality, serving as a key pharmacophore in many biologically active molecules and as a handle for further synthetic transformations. Research on related compounds, such as 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives, highlights the use of the 3-fluorobiphenyl-4-yl moiety in the synthesis of compounds with potential therapeutic applications. ijpsr.com

The study of this compound and its isomers, like 4-Amino-4'-fluorobiphenyl, contributes to a deeper understanding of structure-activity relationships. cymitquimica.com The precise positioning of the fluorine atom can dramatically influence the molecule's biological activity and properties. Therefore, this compound serves as an important intermediate and research tool for creating more complex molecules with tailored electronic and biological profiles for use in drug discovery and materials science. nih.gov

Interactive Data Table: Properties of a Related Compound, 4-Amino-3-fluorophenol (B140874)

PropertyValueSource
Molecular Formula C₆H₆FNO nih.govfluorochem.co.uk
Molecular Weight 127.12 g/mol nih.govchemsrc.com
Melting Point 135-137 °C chemsrc.com
Boiling Point 270.4±25.0 °C chemsrc.com
CAS Number 399-95-1 nih.govfluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FN B2838383 4-Amino-3-fluorobiphenyl CAS No. 76302-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXOKGACURMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76302-56-2
Record name 3-fluoro-[1,1'-biphenyl]-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactivity and Derivatization Studies of 4 Amino 3 Fluorobiphenyl

Reactivity of the Amino Moiety

The amino group (–NH₂) of 4-Amino-3-fluorobiphenyl is a primary site for various chemical transformations, influencing the synthesis of a wide range of derivatives. Its reactivity is modulated by the electronic effects of the fluorine atom and the biphenyl (B1667301) system.

Oxidation Reactions Leading to Nitro Derivatives

The amino group of biphenyl compounds can be oxidized to form nitro (–NO₂) derivatives. smolecule.com This transformation is typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate this oxidation. smolecule.com The synthesis of nitro compounds, such as 2',4'-dichloro-4-fluoro-3-nitrobiphenyl, often serves as a key step in multi-step synthetic pathways. The subsequent reduction of the nitro group allows for the reintroduction of an amino group, a common strategy in the synthesis of complex biphenyl amines. For example, catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is an effective method for reducing the nitro group to an amine, often achieving high conversion rates.

N-Acetylation and Amide Formation Mechanisms

The amino group readily undergoes N-acetylation, a reaction that involves the formation of an amide bond. This reaction is a common detoxification pathway for xenobiotics in microorganisms and can be catalyzed by N-acetyltransferases. ucd.ie For instance, cell-free extracts of Streptomyces griseus have been shown to convert 4-amino-3-hydroxyphenyl derivatives to their N-acetylated counterparts in the presence of acetyl CoA. ucd.ieresearchgate.net This suggests that similar enzymatic or chemical acetylation can occur with this compound.

Amide formation is a versatile method for creating derivatives. For example, coupling an amino acid with a benzylamine (B48309) can be achieved using the mixed anhydride (B1165640) method with isobutylchloroformate (IBCF) and N-methyl morpholine (B109124) (NMM). nih.gov Another approach involves reacting an intermediate 1,3,4-oxadiazole (B1194373) with various alkyl chlorides to form substituted derivatives. mdpi.com The amino group's ability to form hydrogen bonds is a key aspect of its reactivity and its interaction with biological molecules.

Diazotization and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt (–N₂⁺) through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0–5°C). google.com The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent transformations. rsc.org

One common application is in coupling reactions to form larger aromatic systems. For example, a diazonium salt can be coupled with another aromatic compound, such as 4-fluoroaniline, to form a new biphenyl linkage. google.com However, these reactions can sometimes suffer from low yields due to competing side reactions. Diazonium salts are also precursors for introducing other functional groups onto the aromatic ring through Sandmeyer-type reactions or similar transformations. The decomposition of a diazonium salt can generate a phenyl cation, which can then react intramolecularly to form cyclic structures. rsc.org The acidity of the reaction medium significantly influences the rate of both the diazotization of anilines and the subsequent reactions of the arenediazonium ions. oup.com

Reactivity of the Fluoro Moiety

Nucleophilic Substitution Reactions of the Fluorine Atom

While the carbon-fluorine bond is generally strong and stable, the fluorine atom on an aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. stackexchange.comresearchgate.net In the context of fluorinated biphenyls, the fluorine atom can be replaced by other nucleophiles under appropriate conditions. smolecule.com For example, alkoxydefluorination can occur where an oxygen nucleophile replaces the fluorine. d-nb.info Similarly, nitrogen nucleophiles can displace the fluorine atom. d-nb.info However, the reactivity in SNAr reactions can be lower for fluorine compared to other halogens in some contexts. savemyexams.com The success of these substitution reactions often depends on the specific nucleophile and reaction conditions. d-nb.info

Electronic Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom exerts a strong influence on the electronic properties of the biphenyl system. acs.orgnih.gov Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. numberanalytics.comwho.int This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. numberanalytics.com

Reactivity of the Biphenyl Core

The reactivity of the biphenyl system is a product of the electronic interplay between its two aromatic rings and the influence of any substituents. The connection between the two phenyl rings allows for the extension of the π-conjugated system, which influences how the molecule interacts with electrophiles. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In a substituted biphenyl such as this compound, the position of further substitution is determined by the electronic properties of the substituents already present on the ring system. wikipedia.org These substituents can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

The rate of electrophilic aromatic substitution is significantly influenced by the groups attached to the aromatic ring. masterorganicchemistry.com Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles; these are known as activating groups. wikipedia.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, reducing its reactivity and are termed deactivating groups. wikipedia.org

In the case of this compound, the substituted ring contains a strongly activating amino group (-NH₂) and a weakly deactivating fluoro group (-F).

Amino Group (-NH₂): The amino group is a powerful activating group. masterorganicchemistry.com Through its strong resonance-donating effect (+M), it significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions. lkouniv.ac.in This makes the ring much more reactive than benzene (B151609). lkouniv.ac.in

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of a competing resonance-donating effect (+M) from their lone pairs. wikipedia.orgmasterorganicchemistry.com

Table 1: General Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Example Electronic Effect Reactivity Effect Directing Effect
Amino -NH₂, -NHR Resonance Donating (+M) > Inductive Withdrawing (-I) Strongly Activating Ortho, Para
Hydroxyl -OH Resonance Donating (+M) > Inductive Withdrawing (-I) Strongly Activating Ortho, Para
Alkoxy -OR Resonance Donating (+M) > Inductive Withdrawing (-I) Activating Ortho, Para
Alkyl -CH₃, -R Inductive Donating (+I) Activating Ortho, Para
Halogen -F, -Cl, -Br Inductive Withdrawing (-I) > Resonance Donating (+M) Deactivating Ortho, Para
Nitro -NO₂ Strongly Inductive & Resonance Withdrawing (-I, -M) Strongly Deactivating Meta
Carbonyl -CHO, -COR Inductive & Resonance Withdrawing (-I, -M) Strongly Deactivating Meta
Sulfonic Acid -SO₃H Strongly Inductive & Resonance Withdrawing (-I, -M) Strongly Deactivating Meta

This table summarizes general trends. wikipedia.orgmasterorganicchemistry.com

While classical electrophilic substitution can be useful, modern synthetic chemistry often requires more precise methods for functionalization, especially on complex molecules. Site-selective derivatization strategies enable the modification of a specific C-H bond, avoiding mixtures of isomers and allowing for the construction of highly complex architectures. nih.govwikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. chemrxiv.orgtcichemicals.com This palladium-catalyzed reaction couples an organoboron compound with an organohalide. tcichemicals.com For a molecule like this compound, this strategy can be employed in several ways. For instance, selective halogenation of the unsubstituted ring would install a chemical handle for subsequent Suzuki-Miyaura coupling with a variety of boronic acids or esters, allowing for the introduction of diverse functional groups. rsc.org The development of catalysts and ligands tolerant to functional groups like amines has made these reactions highly efficient. rsc.org

Directed C-H Functionalization: Another powerful strategy is C-H functionalization, which involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. yale.edu These reactions often use a directing group (DG) within the substrate to position a transition metal catalyst near a specific C-H bond, leading to high regioselectivity. rsc.orgnih.gov While the inherent amino group in this compound could potentially serve as a directing group, it can also be temporarily modified to a more effective directing group (e.g., a picolinamide (B142947) or pyrimidine) to guide functionalization to a desired ortho C-H bond. This approach allows for late-stage functionalization, a strategy that modifies a complex molecule in the final steps of a synthesis, which is highly valuable in drug discovery. wikipedia.org

Electrophilic Aromatic Substitution Patterns in Substituted Biphenyls

Development of Novel this compound Derivatives for Research Applications

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. google.com The specific arrangement of the amino and fluoro substituents can influence properties such as binding affinity to biological targets, lipophilicity, and metabolic stability. Consequently, numerous derivatives have been synthesized for a range of research applications, from oncology to neuroimaging.

Research has led to the development of several classes of compounds based on this scaffold:

Kinase Inhibitors: The 4-amino-3-fluorophenyl moiety is a key component in the design of kinase inhibitors, which are crucial in cancer therapy. researchgate.net For example, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide serves as a vital intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor. researchgate.net

Histone Deacetylase (HDAC) Inhibitors: Certain ortho-amino benzamides are known to be potent HDAC inhibitors, a class of drugs investigated for cancer treatment. google.com A notable example is (S)-N-(4-amino-4'-fluorobiphenyl-3-yl)-4-(3-(bis(dimethylamino)methyleneamino)pyrrolidin-1-yl)benzamide, which incorporates the 4-amino-biphenyl structure to achieve significant HDAC inhibitory activity. google.com

Antiproliferative Agents: Aminoflavone derivatives containing the 4-amino-3-fluorophenyl group have shown promise as antiproliferative agents. The compound 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one was found to mediate growth inhibition in certain human breast cancer cell lines. mdpi.com

Radiopharmaceuticals for PET Imaging: The introduction of a fluorine atom makes the biphenyl scaffold suitable for developing radiotracers for Positron Emission Tomography (PET) by using the isotope Fluorine-18 (B77423) ([¹⁸F]). Radiolabeled amino acids and their analogues are increasingly used for tumor imaging because they can differentiate between tumor lesions and inflammation more effectively than traditional tracers. nih.gov Peptides containing a 4'-fluorobiphenyl group have been investigated as potential PET imaging probes for targeting receptors that are differentially expressed in disease states. nih.gov This suggests a potential application for [¹⁸F]-labeled derivatives of this compound in the development of novel agents for molecular imaging. nih.gov

Table 2: Examples of this compound Derivatives in Research

Derivative Name Core Structure Research Application Area Reference
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide 4-amino-3-fluorophenoxy Intermediate for Kinase Inhibitor (Regorafenib) researchgate.net
(S)-N-(4-amino-4'-fluorobiphenyl-3-yl)-4-(3-(bis(dimethylamino)methyleneamino)pyrrolidin-1-yl)benzamide 4-amino-biphenyl Histone Deacetylase (HDAC) Inhibition google.com
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one Aminoflavone Antiproliferative Activity in Cancer Cells mdpi.com

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 4-Amino-3-fluorobiphenyl, various NMR techniques are utilized to provide a comprehensive structural picture.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is one of the most commonly used methods for characterizing organic compounds. It provides information on the number of different types of protons, their electronic environments, and the neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons are observed. The aromatic region of the spectrum typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the aromatic protons of this compound appear as a series of multiplets in the range of δ 6.5-7.5 ppm. rsc.org A broad singlet corresponding to the two protons of the amino group is also typically observed around δ 3.5 ppm. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the ratio of aromatic to amine protons. Furthermore, the absence of unexpected signals is a strong indicator of the compound's purity.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.42-7.38 m 2H Aromatic
7.16-7.08 m 1H Aromatic
6.99 t (J = 8.7 Hz) 2H Aromatic
6.82 d (J = 7.2 Hz) 1H Aromatic
6.73 s 1H Aromatic
6.57-6.55 m 1H Aromatic
3.54 s 2H -NH₂

Data recorded in CDCl₃ at 300 MHz. rsc.org

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

While ¹H NMR focuses on the protons, Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

For this compound, the ¹³C NMR spectrum will display signals for each of the 12 carbon atoms in the biphenyl (B1667301) framework. The presence of the fluorine atom introduces carbon-fluorine coupling (J-coupling), which results in the splitting of signals for the carbon atoms near the fluorine. This provides valuable information about the position of the fluorine substituent on the aromatic ring. For example, the carbon directly bonded to the fluorine (C-3) will show a large coupling constant, while carbons further away will exhibit smaller couplings. rsc.org The chemical shifts of the carbon atoms are influenced by the substituents on the rings, with the carbon attached to the amino group (C-4) and the carbons in the unsubstituted phenyl ring showing characteristic resonances. rsc.org

Table 2: ¹³C NMR Data for this compound | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | | 164.02, 160.76 | | C-F | | 146.88 | | C-NH₂ | | 141.38 | | Aromatic C | | 137.48 | | Aromatic C | | 129.78 | | Aromatic C | | 128.62 | d, J = 7.88 | Aromatic C | | 117.39 | | Aromatic C | | 115.48 | d, J = 24.23 | Aromatic C | | 113.71 | d, J = 30 | Aromatic C | Data recorded in CDCl₃ at 75 MHz. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides a distinct signal for each unique fluorine environment in a molecule. asm.org

In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. This technique is especially useful in distinguishing between isomers, as the position of the fluorine atom significantly influences its chemical shift. Studies on the degradation of fluorinated biphenyls have utilized ¹⁹F NMR to track the biotransformation products, demonstrating its utility in monitoring reactions involving fluorinated compounds. asm.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For more complex structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of protons within each aromatic ring.

HSQC spectra correlate proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular structure, including the connection between the two phenyl rings.

Solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. nih.gov This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state. For fluorinated compounds, solid-state ¹⁹F NMR can reveal details about intermolecular interactions involving the fluorine atom. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places).

For this compound (C₁₂H₁₀FN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁴N). An experimental HRMS measurement that matches this calculated value provides strong evidence for the correct elemental composition. For example, the calculated mass for the protonated molecule [M+H]⁺ of this compound is 188.0870. rsc.org An experimental HRMS result of 188.0875 would be in excellent agreement, confirming the molecular formula. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass [M+H]⁺ Found Mass [M+H]⁺
C₁₂H₁₁FN⁺ 188.0870 188.0875

Data obtained via Electrospray Ionization (ESI). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Purity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com This method is highly effective for analyzing complex mixtures and determining the purity of chemical compounds. mdpi.com In the context of this compound, LC-MS is instrumental in confirming its molecular weight and assessing its purity.

The liquid chromatography component separates this compound from any impurities or byproducts present in a sample. rsc.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides a precise molecular weight for the compound, which for this compound is approximately 187.21 g/mol .

LC-MS can be used to track the progress of chemical reactions and to identify any degradation products that may form. For instance, in the synthesis of derivatives of this compound, LC-MS can confirm the complete consumption of starting materials and the formation of the desired product. rsc.org The high sensitivity and selectivity of LC-MS, particularly when using techniques like multiple reaction monitoring (MRM), allow for the quantification of the target compound even in complex matrices. mdpi.com

Fluorinated compounds, including this compound, can be effectively analyzed using LC-MS, with fluorinated stationary phases in the chromatography column sometimes offering enhanced selectivity. oup.comchromatographyonline.com The data obtained from LC-MS analysis is crucial for ensuring the quality and reliability of the compound for its intended research applications.

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Amines

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile (B52724)/water gradient
Ionization Mode Electrospray Ionization (ESI), Positive
Detector Mass Spectrometer
Expected [M+H]⁺ m/z 188.21

This table presents typical parameters and is not from a specific study on this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. studymind.co.uk It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. pressbooks.pub Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of the amino group (-NH₂) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. sci-hub.se The carbon-fluorine (C-F) bond would show a strong absorption in the 1000-1400 cm⁻¹ range. sci-hub.se Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) rings are observed in the 1400-1600 cm⁻¹ region. libretexts.org

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups in the this compound molecule. This information is complementary to data obtained from other analytical methods and is essential for confirming the compound's structure.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amino group)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
C-N Stretch1250 - 1360
C-F Stretch1000 - 1400

This table is based on general IR correlation charts and not specific experimental data for this compound.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack in a solid-state crystal lattice. For complex molecules like derivatives of this compound, XRD analysis provides unambiguous structural elucidation. doi.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electrons in the crystal is collected and analyzed. This data allows for the calculation of bond lengths, bond angles, and torsion angles within the molecule.

In a related fluorinated biphenyl compound, synchrotron X-ray diffraction revealed torsion angles of 15–25° between the biphenyl rings, which influences π-π stacking interactions. For this compound, XRD would precisely determine the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the amino and fluoro substituents. This structural information is invaluable for understanding the molecule's conformation and its potential intermolecular interactions, such as hydrogen bonding involving the amino group. wwpdb.org

Table 3: Example Crystallographic Data for a Substituted Biphenyl Compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.097(8)
b (Å) 13.934(9)
c (Å) 16.889(10)
β (°) 94.519(12)
Volume (ų) 2838(3)

This data is for a related compound, 2,20-Bis[40-(300,400,500-trifluorophenyl)phenyl]-4,40-biphenyl diamine, and serves as an illustrative example. sci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za The resulting spectrum provides insights into the electronic structure of the molecule, particularly the conjugated π-systems.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted biphenyl chromophore. researchgate.net The biphenyl system itself has strong absorptions, and the presence of the amino and fluoro substituents will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). vscht.cz The amino group, being an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). vscht.cz

The solvent used for the analysis can also influence the spectrum due to interactions with the solute molecule. By studying the UV-Vis spectrum of this compound in different solvents, information about these interactions can be obtained. researchgate.net This technique is valuable for characterizing the electronic properties of the molecule, which is important for applications where light absorption or electronic transitions are relevant.

Table 4: Typical UV-Vis Absorption Maxima for Aromatic Compounds

Chromophoreλ_max (nm)
Benzene~254
Aniline (B41778)~280
Biphenyl~248

This table shows general values for related chromophores and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluorobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly powerful for these investigations. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a fundamental component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity and electronic behavior. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For 4-Amino-3-fluorobiphenyl, the electron-donating amino group (-NH₂) is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom (-F) will influence the charge distribution across the aromatic system. Theoretical calculations on similar aminobiphenyl systems have shown that the HOMO is typically localized on the amino-substituted ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is often distributed across the biphenyl (B1667301) backbone, indicating sites susceptible to nucleophilic attack.

DFT calculations would be used to precisely quantify these effects. While specific data for this compound is not available in the cited literature, a hypothetical output from such a calculation is presented below for illustrative purposes.

Illustrative Data Table: Calculated FMO Properties

PropertyHypothetical ValueSignificance
HOMO Energy -5.2 eVIndicates electron-donating capability; site of oxidation.
LUMO Energy -0.8 eVIndicates electron-accepting capability; site of reduction.
HOMO-LUMO Gap 4.4 eVCorrelates with chemical stability and reactivity.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. They are not experimental values for this compound.

Quantum chemical calculations are instrumental in predicting the reactivity of different sites within a molecule and elucidating potential reaction mechanisms. By mapping the electron density, one can identify electron-rich areas (prone to attack by electrophiles) and electron-poor areas (prone to attack by nucleophiles). For this compound, the amino group makes the aromatic ring it is attached to more susceptible to electrophilic substitution.

Furthermore, computational methods can model the transition states of chemical reactions, providing insights into reaction barriers and kinetics. This is crucial for understanding how the molecule might be metabolized or how it could participate in synthetic reactions. For instance, DFT calculations can be used to model the reaction pathway of N-acetylation or oxidation, common metabolic routes for aromatic amines.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. frontiersin.org This technique is governed by classical mechanics and is essential for understanding conformational changes and intermolecular interactions in a simulated physiological environment. frontiersin.org

For this compound, steric hindrance between the substituents and the hydrogen atoms at the ortho positions of the adjacent ring will influence the preferred dihedral angle. While unsubstituted biphenyl has a twisted conformation in the gas phase, interactions with a solvent or a protein binding site can alter this. MD simulations can map the energy profile as a function of the dihedral angle, revealing the energy barriers between different conformations.

Illustrative Data Table: Conformational Energy Profile

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Planar (Eclipsed) - High Energy
450Twisted - Minimum Energy
902.5Perpendicular - Energy Barrier

Note: This table presents a hypothetical energy profile for this compound to illustrate the concept of conformational analysis. The values are not derived from specific calculations on this molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This is often followed by MD simulations to assess the stability of the docked pose and analyze the specific intermolecular interactions in detail.

In the context of this compound, these simulations can reveal how the molecule interacts with a protein's active site. Key interactions would likely involve:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic biphenyl system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl rings contribute to hydrophobic interactions within the binding pocket.

Studies on related benzamide (B126) derivatives have successfully used docking and MD simulations to understand binding to proteins like histone deacetylase 2 (HDAC2), identifying key residues and interactions.

Conformational Analysis of this compound and its Derivatives

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a powerful tool for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By systematically analyzing a series of related compounds, researchers can identify the structural features that are crucial for a desired effect.

For this compound and its derivatives, computational SAR studies would integrate findings from both quantum chemical calculations and molecular dynamics simulations.

Electronic Descriptors: Properties like HOMO/LUMO energies and atomic charges (Mulliken charges) calculated via DFT can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.com These models mathematically relate structural properties to activity.

Steric and Conformational Descriptors: The size, shape, and preferred conformation of the molecule, as determined by conformational analysis, are critical for how well it fits into a biological target.

Interaction-Based Descriptors: The strength and nature of intermolecular interactions, predicted by docking and MD simulations, provide direct insight into binding affinity.

By comparing the computational data for a series of analogs with their experimentally measured activities, a predictive SAR model can be built. This allows for the rational design of new derivatives with potentially improved potency or other desirable properties. For example, studies on fluorinated biphenyls have shown that the position and type of halogen substituent significantly influence biological activity.

Advanced Research Applications of 4 Amino 3 Fluorobiphenyl and Its Derivatives

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

4-Amino-3-fluorobiphenyl serves as a foundational intermediate in the construction of more complex molecules. ontosight.ai The presence of the reactive amino group allows for a variety of subsequent chemical transformations, such as diazotization, acylation, and alkylation, while the fluorine atom can influence the reactivity of the aromatic ring and enhance the metabolic stability of the final products. ontosight.ai The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to form the core biphenyl (B1667301) structure. ontosight.aismolecule.com This versatility allows chemists to use this compound and its close derivatives as starting points for creating a range of high-value chemical entities. smolecule.comsmolecule.com

The this compound scaffold is of significant interest in medicinal chemistry and pharmaceutical development. ontosight.aismolecule.com The introduction of fluorine into drug candidates can improve pharmacokinetic properties, such as bioavailability and metabolic stability. ontosight.ai Derivatives of this compound have been investigated for a variety of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

A notable application highlighting the importance of this structural motif is in the development of anticoagulants. The core structure, specifically the 3-fluoro-[1,1'-biphenyl]-4-yl amine fragment, is a key component in the synthesis of highly potent and selective inhibitors of blood coagulation factor Xa. One such advanced pharmaceutical intermediate is DPC423, a complex pyrazole-based inhibitor designed for oral bioavailability. nih.gov The synthesis of this compound underscores the role of the fluorinated biphenyl amine moiety as a critical P4 binding element that contributes to the molecule's high affinity for its biological target. nih.gov

Pharmaceutical Intermediate Example Target Therapeutic Area Key Structural Moiety
DPC423Factor XaAnticoagulation / Thrombosis3-Fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl

This table showcases an advanced pharmaceutical candidate built upon the core this compound structure.

While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented in public literature, the broader class of fluorinated aminobiphenyls represents a critical building block for the modern agrochemical industry. Approximately 30% of commercial agrochemicals contain fluorine, a testament to the element's ability to enhance efficacy and stability. researchgate.net

Agrochemical Type Key Biphenyl Intermediate
FluxapyroxadFungicide (SDHI)3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine sci-hub.se
BixafenFungicide (SDHI)3,4-Dichloro-2-amino-5-fluorobiphenyl google.com

This table presents examples of modern agrochemicals synthesized from structurally related fluorinated aminobiphenyl intermediates.

Beyond pharmaceuticals and agrochemicals, this compound and its isomers are valuable intermediates for the synthesis of other complex organic molecules and specialty chemicals. smolecule.comsmolecule.com The unique electronic nature and reactivity conferred by the fluoro and amino substituents make it a versatile building block for creating novel compounds with tailored properties for various research and industrial purposes. ontosight.ai Its application as a synthetic intermediate is a recurring theme in chemical literature, highlighting its role in accessing more elaborate molecular architectures.

Utilization in the Development of Agrochemical Precursors

Exploration in Materials Science Research

The rigid and electronically tunable nature of the fluorinated biphenyl scaffold makes it a prime candidate for the development of advanced functional materials. rsc.org The incorporation of this structure into larger molecules or polymers can lead to materials with desirable optical and electronic properties.

Research into derivatives of this compound has shown their potential in materials science. smolecule.com Fluorinated biphenyls are known to be used in the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The specific properties of these materials are highly dependent on the substitution pattern on the biphenyl core. For example, a related compound, 3-Amino-4'-fluorobiphenyl-4-carbonitrile, is noted for its potential in creating novel materials due to its unique electronic characteristics. smolecule.com Furthermore, other analogues like 4-Fluoro-3',5'-dimethylbiphenyl-3-amine are explicitly utilized in the development of advanced polymers and liquid crystals. These applications demonstrate that the this compound framework is a valuable platform for designing and synthesizing new functional materials.

The electronic properties of this compound are a direct result of its specific substitution pattern. The amino group (-NH2) acts as an electron-donating group, increasing the electron density of the aromatic ring, while the fluorine atom (-F) acts as an electron-withdrawing group through its inductive effect. ontosight.ai This push-pull electronic configuration within a stable, rigid biphenyl structure is highly desirable for materials science applications.

This unique electronic profile influences the molecule's intermolecular interactions and bulk properties, which are critical for creating functional materials like OLEDs and liquid crystals. rsc.org The rigidity and chemical stability provided by the fluorinated biphenyl core contribute to the durability and performance of these materials. rsc.org By modifying the core structure or using it as a building block in polymers, researchers can fine-tune the electronic and optical properties to meet the specific demands of advanced material applications.

Design and Synthesis of Novel Functional Materials

Investigation in Biological Systems as a Mechanistic Research Probe (Non-clinical focus)

The study of this compound and its related structures in non-clinical biological systems provides critical insights into the fundamental biochemical processes that govern the interaction of xenobiotics with living organisms. As a research probe, this compound helps to elucidate metabolic pathways, enzyme function, and molecular interactions that are foundational to toxicology and drug metabolism.

Biotransformation Pathways in Model Organisms (e.g., Fungi, Bacteria)

Model organisms such as fungi and bacteria are valuable tools for investigating the metabolism of fluorinated aromatic compounds like this compound. These microorganisms possess enzymatic machinery, such as cytochrome P450 monooxygenases, that often mimics metabolic pathways found in mammals. researchgate.netresearchgate.net

Fungal systems, particularly Cunninghamella elegans, are well-documented for their ability to transform a wide array of xenobiotics. researchgate.netresearchgate.net Studies on the closely related compound 4-fluorobiphenyl (B1198766) (4-FBP) show that C. elegans primarily hydroxylates the non-fluorinated ring, yielding 4-fluoro-4′-hydroxybiphenyl as the main product. researchgate.netresearchgate.net Further metabolism can lead to dihydroxylated products and subsequent phase II conjugation to form sulphate and β-glucuronide derivatives. researchgate.net Mycorrhizal fungi, such as Tylospora fibrillosa, also degrade 4-FBP into hydroxylated metabolites, including 4-fluorobiphen-4'-ol and 4-fluorobiphen-3'-ol. asm.org The presence of the fluorine atom effectively blocks enzymatic oxidation at its position, thereby directing metabolic attack to other sites on the biphenyl structure. ucd.ieresearchgate.net This principle was demonstrated in a study where biphenyl-4-carboxylic acid was completely hydroxylated by C. elegans, whereas its 4'-fluoro analogue remained untransformed, highlighting the blocking effect of fluorine. researchgate.net

Bacterial systems also provide key insights into biotransformation. The PCB-degrading bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize fluorobiphenyls as a carbon and energy source, metabolizing them through the upper biphenyl degradation pathway. ucd.ieucd.ie A common bacterial transformation for aromatic amines is N-acetylation. Bacteria such as Pseudomonas knackmussii and P. pseudoalcaligenes KF707 transform amino-substituted phenyl compounds into their corresponding N-acetylated derivatives, which are often the main metabolic products. researchgate.net

Table 1: Documented Biotransformation Products of Fluorinated Biphenyls in Model Microorganisms
Model OrganismSubstratePrimary TransformationMetabolites Identified
Cunninghamella elegans (Fungus)4-FluorobiphenylHydroxylation, Conjugation4-Fluoro-4′-hydroxybiphenyl, Dihydroxylated products, Sulphate and β-glucuronide conjugates researchgate.netresearchgate.net
Tylospora fibrillosa (Fungus)4-FluorobiphenylHydroxylation4-Fluorobiphen-4'-ol, 4-Fluorobiphen-3'-ol asm.org
Pseudomonas pseudoalcaligenes KF707 (Bacteria)FluorobiphenylsDegradation via biphenyl pathwayMetabolites of the upper biphenyl pathway ucd.ieucd.ie
Pseudomonas sp. (Bacteria)Amino-substituted phenylsN-AcetylationN-acetylated derivatives researchgate.net

Enzyme-Mediated Transformations (e.g., N-acetyltransferase activity)

The biotransformation of this compound is mediated by specific enzyme families. Of particular importance for aromatic amines is the activity of N-acetyltransferases (NATs). These enzymes catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the amino group of their substrates.

This transformation has been confirmed in bacterial systems. Cell-free extracts from Streptomyces griseus were shown to convert an amino-substituted phenyl compound to its N-acetylated derivative, a reaction dependent on the presence of AcCoA, directly implicating an N-acetyltransferase. researchgate.netucd.ie Such enzymes have been identified in a variety of microorganisms and are responsible for the acetylation of various arylamines. ucd.ie

In experimental models relevant to human metabolism, NAT enzymes play a critical role in both the detoxification and bioactivation of aromatic amines. Studies using human uroepithelial cells (HUC) and the related compound N-hydroxy-4-aminobiphenyl (a metabolite of 4-aminobiphenyl) demonstrated the presence of active N-acetyltransferases. nih.gov The HUC cytosol catalyzed the AcCoA-dependent O-acetylation of the N-hydroxy metabolite, leading to a reactive intermediate capable of binding to cellular macromolecules like DNA and RNA. nih.gov This process, known as metabolic activation, is a key step in the mechanism of action for many aromatic amines. The formation of 4-acetylaminobiphenyl (B142796) from 4-aminobiphenyl (B23562) in these cells further confirmed N-acetylation activity. nih.gov

Molecular Target Interaction Studies and Modulation of Biological Processes

The this compound scaffold is a component of molecules designed to interact with specific biological targets, thereby modulating cellular processes. The chemical properties of this structure—the aromatic biphenyl core, the hydrogen-bonding amino group, and the electron-withdrawing fluorine atom—enable diverse interactions with proteins and other macromolecules.

Halogenated biphenyls can engage with protein binding sites through several non-covalent forces, including π-π stacking with aromatic amino acid residues and halogen bonding. vulcanchem.com The fluorine atom, in particular, can alter the molecule's lipophilicity, which affects its ability to cross cell membranes and access intracellular targets.

Specific examples from advanced research illustrate the utility of the fluorobiphenyl moiety in probing molecular targets:

Enzyme Inhibition: The 4'-fluoro derivative of a biphenyl-based carbamate (B1207046) inhibitor was included in structure-activity relationship studies targeting fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid signaling. escholarship.org

Modulation of Protein-Protein Interactions: A compound containing a 4''-fluorobiphenyl-4-ylcarbonyl group was studied as an inhibitor that binds to the anti-apoptotic protein Bcl-xL, a key regulator of programmed cell death. tandfonline.com Such small molecules can mimic portions of a protein partner to disrupt protein-protein interactions. tandfonline.com

FLAP Modulation: Various derivatives incorporating the aminofluorobiphenyl structure have been synthesized and investigated as modulators of the 5-lipoxygenase-activating protein (FLAP). google.com FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators. google.com

These studies demonstrate that this compound serves as a valuable structural motif in the design of chemical probes. By systematically modifying the scaffold and observing the effects on binding affinity and biological activity, researchers can map the chemical space required to interact with and modulate the function of important biological targets.

Analytical Method Development for Research Quantitation and Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatography is a fundamental tool for the separation of 4-Amino-3-fluorobiphenyl from complex mixtures, enabling its accurate quantitation. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like aromatic amines. osha.gov For the analysis of this compound, GC is often coupled with a detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), to achieve high sensitivity and selectivity. osha.govcoresta.org

Prior to GC analysis, a derivatization step is often necessary to enhance the volatility and thermal stability of the aromatic amines, as well as to improve their chromatographic behavior. osha.gov A common derivatizing agent is heptafluorobutyric acid anhydride (B1165640) (HFAA) or pentafluoropropionic acid anhydride (PFPA). osha.govresearchgate.net This process converts the polar amino group into a less polar, more volatile derivative, which is more amenable to GC analysis. osha.govnih.gov

The separation is typically performed on a capillary column, such as an SPB-5 fused silica (B1680970) column, which provides high resolution. osha.gov The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. healthycanadians.gc.ca

Table 1: Example GC Parameters for Aromatic Amine Analysis

ParameterValue
Column SPB-5 fused silica, 15 m x 0.32 mm i.d., 1.0 µm film thickness osha.gov
Injector Temperature Ramped from 60°C to 280°C healthycanadians.gc.ca
Oven Temperature Program 80°C (2 min hold), then 10°C/min to 220°C, then 20°C/min to 280°C (3 min hold) healthycanadians.gc.ca
Carrier Gas Hydrogen or Helium hpst.cz
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) osha.govcoresta.org
Injection Volume 1-2 µL healthycanadians.gc.ca

This table presents a representative set of GC parameters and may be adjusted based on the specific analytical requirements.

Liquid Chromatography (LC) for Non-Volatile Species Analysis

Liquid chromatography (LC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it a valuable tool for the direct analysis of this compound without the need for derivatization. lcms.cz Various LC methods, especially when coupled with mass spectrometry, have been developed for the analysis of primary aromatic amines in diverse matrices. nih.govoup.com

The separation in LC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. The choice of stationary phase is critical for achieving the desired separation. For aromatic amines, reversed-phase columns, such as C18 or biphenyl (B1667301) columns, are commonly employed. nih.govvulcanchem.com The mobile phase typically consists of a mixture of water and an organic solvent, like acetonitrile (B52724) or methanol, often with the addition of a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in mass spectrometry. lcms.czshimadzu.com

Table 2: Typical LC Parameters for Aromatic Amine Separation

ParameterValue
Column Reversed-phase C18 or Biphenyl nih.govvulcanchem.com
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate lcms.czshimadzu.com
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid lcms.cz
Flow Rate 0.2 - 0.6 mL/min shimadzu.comnih.gov
Column Temperature 35 - 40 °C nih.gov
Injection Volume 5 - 10 µL lcms.czsciex.com

This table provides a general overview of LC conditions; specific parameters can be optimized for different applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a high-resolution version of liquid chromatography that is widely used for the purity assessment of chemical compounds, including this compound. ruifuchem.com By providing detailed information about the number and relative amounts of impurities in a sample, HPLC is crucial for quality control in research and manufacturing. rsc.org

For purity assessment, an HPLC system equipped with a UV detector is often sufficient. vulcanchem.com The analyte is separated on a high-efficiency column, and the absorbance of the eluent is monitored at a specific wavelength, typically around 254-280 nm for aromatic compounds. vulcanchem.com The resulting chromatogram shows a major peak for the main compound and smaller peaks for any impurities. The purity is then calculated based on the relative peak areas.

In a study on the biotransformation of 4-fluorobiphenyl (B1198766), HPLC was used to separate and quantify the parent compound and its metabolites. nih.gov The method employed a C18 column and a gradient elution with water (pH 2.5 with formic acid) and acetonitrile. nih.gov This demonstrates the utility of HPLC in not only assessing purity but also in monitoring chemical transformations. nih.gov

Mass Spectrometry Coupled Techniques for Enhanced Specificity

The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in analytical specificity and sensitivity. The mass spectrometer acts as a highly selective detector, identifying compounds based on their mass-to-charge ratio (m/z), which is a unique characteristic of each molecule.

GC-MS for Complex Mixture Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an invaluable tool for the analysis of complex mixtures and the identification of unknown compounds, such as metabolites of this compound. nih.gov

After separation on the GC column, the eluted compounds enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated. This spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for compound identification. nih.gov

GC-MS has been successfully used to identify metabolites of fluorinated biphenyls in biological systems. nih.gov For instance, in a study on the degradation of 4-fluorobiphenyl by fungi, GC-MS was used to identify monohydroxy-4-fluorobiphenyl as a metabolite. nih.gov The identity of the metabolite was confirmed by comparing its retention time and mass spectrum with that of an authentic standard. nih.gov

LC-MS/MS (Multiple Reaction Monitoring, MRM) for Trace Level Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level analysis, offering unparalleled sensitivity and selectivity. measurlabs.com This technique is particularly crucial for quantifying low levels of this compound in complex matrices like biological fluids or environmental samples. nih.gov

In LC-MS/MS, the mass spectrometer operates in tandem (MS/MS), meaning it has two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions. This two-step filtering process significantly reduces background noise and enhances the signal for the target analyte. oup.com

The most common mode of operation for quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM). nih.govbohrium.com In MRM, specific precursor-to-product ion transitions are monitored for each analyte. This highly specific detection method allows for the accurate quantification of target compounds even at very low concentrations, with limits of detection often in the picogram to nanogram per milliliter range. nih.govsciex.com A study on the analysis of primary aromatic amines in human urine reported a method using LC-MS/MS with MRM, achieving limits of detection in the range of 0.025-0.20 ng/mL. nih.gov

Table 3: Example LC-MS/MS MRM Parameters for Aromatic Amines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Aniline (B41778)94.177.121
4-Aminobiphenyl (B23562)170.1153.125
Benzidine185.1168.127

This table is illustrative and shows typical MRM transitions for selected aromatic amines. Specific parameters for this compound would need to be optimized. oup.com

Development and Validation of Reference Standards for Research Assays

The establishment of a reliable and well-characterized reference standard is a foundational requirement for any quantitative research assay. For a compound such as this compound, which serves as a crucial building block in various synthetic applications, a thoroughly validated reference material ensures the accuracy, precision, and reproducibility of experimental results. The validation process involves a rigorous assessment of the material's identity, purity, homogeneity, and stability, all conducted under strict metrological principles.

The purity of a reference standard is its most critical attribute. The assigned purity value directly impacts the accuracy of all measurements made using that standard. For complex organic molecules like this compound, a single analytical technique is insufficient for a comprehensive purity assessment. Instead, a multi-faceted approach, often referred to as the "mass balance" approach, is employed. This involves using orthogonal analytical techniques to identify and quantify all significant impurities, including organic by-products from synthesis, inorganic residues, residual solvents, and water content.

Research on related fluorinated biphenyl compounds highlights the analytical techniques essential for this process. For instance, the synthesis of a key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, utilized High-Performance Liquid Chromatography (HPLC) to confirm a final purity of 99.88% sci-hub.se. Similarly, Gas Chromatography (GC) is a standard method for assessing the purity of related building blocks tcichemicals.com. Structural confirmation and the detection of impurities are achieved using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) sci-hub.seuva.es.

The following table summarizes the typical analytical methods used for the purity assessment of a candidate this compound reference standard.

Analytical Technique Purpose in Purity Assessment Typical Findings / Impurities Detected Relevant Research Context
High-Performance Liquid Chromatography (HPLC) Quantifies organic impurities, including isomers and related compounds from the synthesis (e.g., Suzuki coupling by-products).Unreacted starting materials, homo-coupled products, positional isomers.Used to achieve and confirm purities as high as 99.88% for analogous compounds sci-hub.se. Purification can be achieved with reverse-phase semi-preparative HPLC rsc.org.
Gas Chromatography (GC) Quantifies volatile organic impurities and can be used for overall purity determination.Residual solvents (e.g., toluene, hexane (B92381), ethanol), low-boiling point by-products.A standard method for purity statements on commercial building blocks tcichemicals.com.
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Confirms the chemical structure of the main component and identifies and quantifies structurally similar impurities and residual solvents.Verifies the fluorine and amine positions on the biphenyl backbone; detects solvent residues.Employed for the structural characterization of synthesized fluorinated biphenyl diamines uva.es.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities.Provides molecular mass data to confirm identity and impurity structures.Used to confirm the structural integrity of synthesized compounds sci-hub.se.
Elemental Analysis (CHN) Determines the percentage of Carbon, Hydrogen, and Nitrogen to verify the empirical formula against theoretical values.Discrepancies may indicate inorganic impurities or incorrect structural assignment.Used to confirm the elemental composition of fluorinated polyimide precursors uva.es.
Karl Fischer Titration Specifically quantifies the water content in the material.Water absorbed from the atmosphere or retained from purification steps.A standard method for determining water content in chemical reference materials.
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the total content of volatile components.Complements Karl Fischer and GC data for a complete solvent/water profile.A standard technique in materials characterization.

Traceability is a core metrological concept ensuring that the assigned purity value of a reference material is linked to a recognized national or international standard, such as the International System of Units (SI). For a this compound reference standard, traceability is established by ensuring all instruments used in the purity assessment (e.g., balances, chromatographs, spectrometers) are calibrated using certified reference materials and standards. This creates an unbroken chain of comparisons, allowing the assigned purity value to be reported with a calculated measurement uncertainty, which is crucial for its use in high-level quantitative research.

Once a batch of high-purity this compound is synthesized and purified, it must be evaluated to ensure that the entire batch is uniform (homogeneous) and that its properties will not change over time (stable).

Homogeneity Evaluation is performed to confirm that every unit of the reference material (e.g., every vial) has the same purity within acceptable statistical limits. A lack of homogeneity would render the material useless as a standard, as different researchers using different units would obtain inconsistent results. The evaluation typically involves:

Selecting a statistically relevant number of units from across the entire batch (e.g., 10-15 vials).

Taking multiple samples from each selected unit.

Analyzing these samples for purity using a precise and repeatable analytical method, typically HPLC.

Using statistical methods, such as Analysis of Variance (ANOVA), to determine if there is any significant difference in purity between units. The material is deemed homogeneous if the between-unit variation is not statistically significant compared to the within-unit variation (i.e., the method's own variability).

Stability Evaluation is conducted to determine the appropriate storage conditions and to assign a shelf-life to the reference material. This involves two primary types of studies:

Long-Term Stability Study: Samples are stored at the recommended long-term storage temperature (e.g., <15°C in a dark place tcichemicals.com). They are analyzed at set time intervals (e.g., 0, 3, 6, 12, 24, and 36 months) to monitor for any degradation.

Short-Term Stability Study: To simulate shipping conditions, samples are exposed to elevated temperatures (e.g., 40°C) for short periods (e.g., 1-4 weeks). This accelerated degradation study helps predict long-term stability and confirms that the material's integrity is maintained during transit.

The stability of this compound is assessed by monitoring its purity over time. A trend analysis of the purity data is performed, and if no significant degradation is observed, a shelf-life is established.

The following table outlines a representative protocol for a stability study.

Study Parameter Condition Time Points Purpose
Long-Term Storage 5°C, Protected from light0, 6, 12, 24, 36 monthsTo establish the shelf-life under recommended storage conditions.
Accelerated Storage 25°C, Protected from light0, 1, 3, 6 monthsTo identify potential degradation pathways and support the long-term data.
Shipping Simulation 40°C, Protected from light0, 7, 14 daysTo ensure the material remains stable during typical transport conditions.
Analytical Method Stability-indicating HPLC-UVAt each time pointTo quantify the parent compound and detect any potential degradation products.

Q & A

Basic Research Question: What are the recommended synthetic routes for 4-amino-3-fluorobiphenyl, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling between fluorinated arylboronic acids and halogenated aniline derivatives. For example:

  • Key reagents : 4-Fluorophenylboronic acid (mp 263–265°C, purity >98% ) and 3-bromo-4-nitroaniline.
  • Reaction optimization : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a mixed solvent system (e.g., DME/H₂O) under inert atmosphere. Yield varies with temperature (80–110°C) and stoichiometric ratios of boronic acid to halide (1.2:1 recommended) .
  • Post-coupling reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups. Monitor pH to avoid dehalogenation .

Advanced Research Question: How to resolve contradictions in computational vs. experimental structural data for this compound derivatives?

Answer:
Structural discrepancies often arise from:

  • Electron density mismatches : Compare X-ray crystallography data (e.g., bond lengths in fluorinated biphenyls ) with DFT-optimized geometries. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity.
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic proton exchange in the amino group, which may not be captured in static computational models .
  • Validation : Cross-reference with analogs like 2-fluoro-4-biphenylboronic acid (CAS 321-60-8 ) to identify systematic errors in computational parameters.

Basic Research Question: What analytical methods are validated for purity assessment of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against certified standards (e.g., 2-fluorobiphenyl standard, CAS 321-60-8 ).
  • ¹H/¹⁹F NMR : Identify impurities via integration of aromatic protons (δ 6.8–7.5 ppm) and fluorine signals (δ -110 to -120 ppm). Fluorinated byproducts like 4-fluoro-3-nitrobenzene are common .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₂H₁₁FN₂: C 70.57%, H 5.43%, N 13.72%) .

Advanced Research Question: How to design stability studies for this compound under varying environmental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) from 25°C to 300°C (heating rate 10°C/min) to identify decomposition points. Compare with analogs like 4-amino-2,3-difluorophenol (mp 153°C ).
  • Photostability : Expose samples to UV light (λ = 365 nm) in quartz cells. Monitor degradation via LC-MS; fluorine substituents may reduce photolytic susceptibility compared to non-fluorinated analogs .
  • Hydrolytic stability : Test in buffered solutions (pH 3–10) at 40°C for 30 days. Fluorine’s electron-withdrawing effect typically enhances resistance to hydrolysis .

Basic Research Question: What are the critical considerations for functionalizing this compound?

Answer:

  • Amino group reactivity : Protect the amino group with acetyl or Boc groups before electrophilic substitution. For example, acetylation with acetic anhydride in pyridine .
  • Fluorine-directed metalation : Use LDA or TMP-Zn to direct lithiation to the fluorine-adjacent position for regioselective functionalization .
  • Cross-coupling : Prioritize Buchwald-Hartwig amination over Ullmann reactions for aryl-amine bond formation to avoid side reactions with fluorine .

Advanced Research Question: How to address discrepancies in fluorinated biphenyl reactivity across published studies?

Answer:

  • Meta-analysis : Tabulate kinetic data for analogous reactions (e.g., 4-bromo-4'-fluorobiphenyl coupling rates vs. non-fluorinated systems). Adjust for fluorine’s steric and electronic effects.
  • Solvent polarity effects : Fluorinated biphenyls exhibit higher solubility in polar aprotic solvents (e.g., DMF vs. THF), which can alter reaction pathways .
  • Controlled replication : Reproduce key studies using standardized reagents (e.g., 4-fluorophenylboronic acid, >98% purity ) to isolate variables.

Basic Research Question: What safety protocols are essential for handling this compound?

Answer:

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .
  • PPE : Use nitrile gloves and fume hoods; fluorine-containing aromatics may release HF upon decomposition .
  • Waste disposal : Neutralize with calcium carbonate before aqueous disposal to immobilize fluoride ions .

Advanced Research Question: How to develop a robust LC-MS/MS method for quantifying this compound in environmental matrices?

Answer:

  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution. Spike with deuterated internal standards (e.g., 4-fluorobenzoic-d4 acid ) to correct recovery rates.
  • Ionization optimization : Use ESI+ mode with ammonium formate buffer. Monitor [M+H]⁺ at m/z 205.1 (theoretical: 205.08) and fragment ions (m/z 158.0, 110.9) .
  • Validation : Assess matrix effects using EPA Method 1694; fluorinated biphenyls often exhibit lower ionization suppression than chlorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.